molecular formula C20H27ClN4O4 B2590876 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride CAS No. 1033847-00-5

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride

Cat. No. B2590876
M. Wt: 422.91
InChI Key: CNTPCQGFRWTFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 3,4,5-Trimethoxy-N-3-pyridinylbenzamide . It is a complex organic compound that contains several functional groups, including a benzamide group, a pyridine group, and a piperazine group. The exact properties and uses of this specific compound are not widely documented in the literature.

Scientific Research Applications

Luminescence and Multi-Stimuli Response

Srivastava et al. (2017) conducted a study on pyridyl substituted benzamides, which are known for their luminescent properties in both DMF solution and solid state. These compounds, including similar structures to 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride, exhibit nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. The study highlighted their mechanochromic properties and their ability to display a multi-stimuli response, indicating potential applications in sensing and optical devices Srivastava et al., 2017.

Analytical Separation in Quality Control

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including structures akin to 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride. The study emphasized the method's effectiveness and simplicity, suggesting its suitability for quality control in pharmaceuticals Ye et al., 2012.

Metabolic Pathway Elucidation

Gong et al. (2010) investigated the metabolism of Flumatinib, a tyrosine kinase inhibitor with structural similarities to 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride, in chronic myelogenous leukemia patients. The study identified primary metabolites and main metabolic pathways, providing insights into drug metabolism and potential toxicological profiles Gong et al., 2010.

Receptor Antagonist Development

Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted unfused heterobiaryls as ligands of the 5-HT7 receptors. The structural modifications, which resemble 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride, aimed at elucidating structural features affecting 5-HT7 binding affinity. These findings could guide the design of new receptor antagonists for therapeutic use Strekowski et al., 2016.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4.ClH/c1-23-8-10-24(11-9-23)19-15(6-5-7-21-19)22-20(25)14-12-16(26-2)18(28-4)17(13-14)27-3;/h5-7,12-13H,8-11H2,1-4H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYFVBRDWDNUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride

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